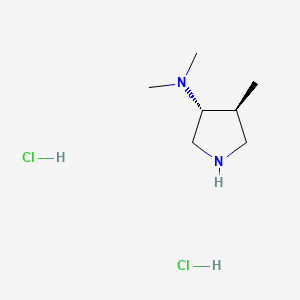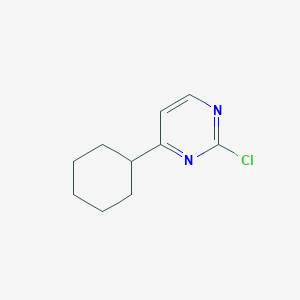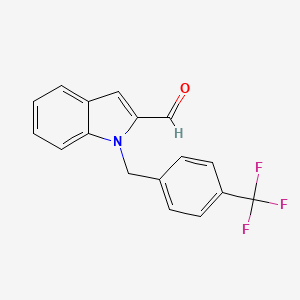
1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an indole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The indole ring can be synthesized separately and then coupled with the benzyl moiety using Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles like amines or thiols.
Major Products:
Oxidation: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carboxylic acid.
Reduction: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzylamine : Similar structure but with an amine group instead of an aldehyde.
- (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium : Contains a trifluoromethyl group but differs in the core structure.
- Fluorinated Imidazoles and Benzimidazoles : Share the trifluoromethyl group but have different heterocyclic cores.
Uniqueness: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group, benzyl moiety, and indole ring with an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12F3NO |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]indole-2-carbaldehyde |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)14-7-5-12(6-8-14)10-21-15(11-22)9-13-3-1-2-4-16(13)21/h1-9,11H,10H2 |
InChI Key |
IZSOFKAVGWJLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


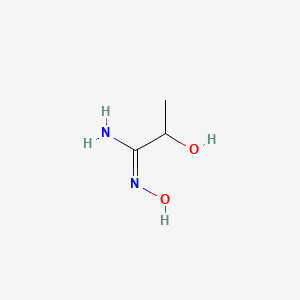




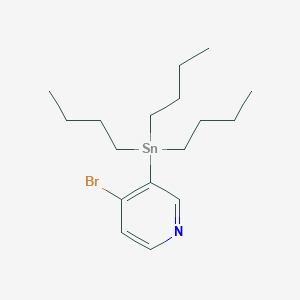
![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)
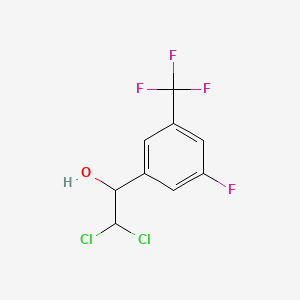


![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)
